molecular formula C145H240N44O48S2 B550057 Calcitonin Salmon CAS No. 47931-85-1

Calcitonin Salmon

Cat. No.: B550057
CAS No.: 47931-85-1
M. Wt: 3431.9 g/mol
InChI Key: BBBFJLBPOGFECG-VJVYQDLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Calcitonin has a wide range of applications in scientific research and medicine :

    Chemistry: Used as a model peptide for studying peptide synthesis and folding.

    Biology: Investigated for its role in calcium and phosphate metabolism.

    Medicine: Used in the treatment of osteoporosis, Paget’s disease, and hypercalcemia.

    Industry: Employed in the development of diagnostic assays and therapeutic formulations.

Mechanism of Action

Target of Action

Calcitonin, a hormone produced by the parafollicular cells (commonly known as C-cells) of the thyroid gland , primarily targets osteoclasts, which are cells that break down bone . It also targets the kidneys to regulate calcium levels .

Mode of Action

Calcitonin binds to the calcitonin receptor found primarily in osteoclasts . This binding inhibits osteoclast activity, thereby reducing bone resorption . In the kidneys, calcitonin decreases the reabsorption of calcium, leading to lower blood calcium levels .

Biochemical Pathways

Calcitonin participates in calcium (Ca2+) metabolism and counteracts the actions of parathyroid hormone (PTH) and vitamin D . It is involved in several biological processes such as the regulation of cytosolic calcium ion concentration, negative regulation of smooth muscle contraction, regulation of heart contraction, and negative regulation of blood pressure .

Pharmacokinetics

Calcitonin is metabolized in the kidneys and has a plasma half-life of approximately 5 minutes . The absorption of calcitonin can be influenced by factors such as the volume of water intake and the timing of meal intake .

Result of Action

The overall effect of calcitonin is to lower the concentration of calcium in the blood when it rises above the normal value . It also lowers the concentration of phosphorus in the blood when levels exceed normal . Moreover, calcitonin inhibits bone resorption by osteoclasts and promotes bone formation by osteoblasts, leading to a net increase in bone mass .

Action Environment

Environmental factors can influence the action of calcitonin. For instance, the timing of meal intake can affect the absorption of orally administered calcitonin . Furthermore, calcitonin’s action can be influenced by other hormones in the body, such as PTH and vitamin D .

Safety and Hazards

Calcitonin is generally safe, but long-term use has been associated with an increase in cancer rates . Other adverse effects include hypersensitivity reactions (bronchospasm, swelling of the tongue or throat, anaphylaxis), hypocalcemia, nasal adverse reactions (rhinitis, epistaxis), and the formation of antibodies to calcitonin .

Future Directions

Recent advances in our understanding of migraine pathophysiology have allowed the development of pharmacological and non-pharmacological treatments that offer the advantage of targeting mechanisms known to be active in the disorder leading to better management of patients. The therapeutic agents which have appeared in the most recent years for migraine care, from calcitonin gene-related peptide (CGRP) receptor antagonists, gepants; through serotonin 5-HT 1F receptor agonists, ditans, and CGRP or CGRP receptor monoclonal antibodies to invasive and non-invasive neuromodulation techniques .

Biochemical Analysis

Biochemical Properties

This interaction leads to the activation of adenylate cyclase and increased levels of intracellular cAMP .

Cellular Effects

Calcitonin has the ability to suppress osteoclast activity in the bones, thereby decreasing the rate of bone resorption. It also acts in the kidneys to decrease reabsorption of calcium and phosphate, reducing serum calcium levels .

Molecular Mechanism

The molecular mechanism of calcitonin involves binding to its receptor, which leads to the activation of adenylate cyclase and the subsequent increase in cAMP levels. This increase in cAMP leads to a decrease in osteoclast activity, resulting in decreased bone resorption .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcitonin can be observed over time. For example, a study on rats showed that blood samples taken on days 1, 3, 7, 9, and 15 after ablation showed an increase in serum calcium, alkaline phosphatase (ALP), and phosphate levels in the Calcitonin and Control groups .

Dosage Effects in Animal Models

In animal models, the effects of calcitonin can vary with different dosages. For example, a study on rats showed that a single dose of intramedullary methylprednisolone inhibited extra-tibial bone resorption induced by cytokines after bone marrow ablation .

Metabolic Pathways

Calcitonin is involved in the regulation of calcium metabolism. It acts to decrease blood calcium levels by inhibiting osteoclast activity in the bones and decreasing calcium reabsorption in the kidneys .

Transport and Distribution

Calcitonin is distributed throughout the body and acts on various tissues including the bones and kidneys. It is transported in the blood and its effects are mediated through its interaction with calcitonin receptors .

Subcellular Localization

Calcitonin acts on the cell surface through its interaction with calcitonin receptors. These receptors are located on the cell membrane, and their activation leads to changes in the levels of intracellular cAMP .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcitonin can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin . The process involves the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of calcitonin, particularly salmon calcitonin, involves recombinant DNA technology. The gene encoding calcitonin is inserted into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide . The peptide is subsequently purified using chromatographic techniques to ensure high purity and activity.

Chemical Reactions Analysis

Types of Reactions: Calcitonin primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

    Coupling Reagents: Used in SPPS, such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

    Protecting Groups: Used to protect functional groups during synthesis, such as fluorenylmethyloxycarbonyl (Fmoc) and t-butyloxycarbonyl (Boc).

    Cleavage Reagents: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin.

Major Products: The major product of calcitonin synthesis is the peptide itself, which can be further modified or conjugated with other molecules for specific applications.

Comparison with Similar Compounds

Calcitonin is part of a family of related peptide hormones, including calcitonin gene-related peptide (CGRP), amylin, and adrenomedullin . These peptides share structural similarities but have distinct physiological roles:

Calcitonin is unique in its primary role in calcium and phosphate metabolism, whereas the other peptides have broader physiological functions.

Properties

IUPAC Name

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C145H240N44O48S2/c1-65(2)45-86(175-139(232)110(70(11)12)183-136(229)99-63-239-238-62-79(148)117(210)178-96(59-191)134(227)174-92(52-104(151)202)131(224)172-90(49-69(9)10)129(222)180-98(61-193)135(228)187-114(74(16)197)142(235)181-99)118(211)158-55-106(204)162-80(25-18-20-40-146)120(213)169-89(48-68(7)8)128(221)179-97(60-192)133(226)167-83(34-37-102(149)200)122(215)165-85(36-39-109(207)208)123(216)171-88(47-67(5)6)127(220)173-91(51-77-54-156-64-161-77)130(223)164-81(26-19-21-41-147)121(214)170-87(46-66(3)4)126(219)166-84(35-38-103(150)201)125(218)186-113(73(15)196)141(234)177-94(50-76-30-32-78(199)33-31-76)143(236)189-44-24-29-101(189)137(230)168-82(27-22-42-157-145(154)155)124(217)185-112(72(14)195)140(233)176-93(53-105(152)203)132(225)184-111(71(13)194)138(231)160-56-107(205)163-95(58-190)119(212)159-57-108(206)182-115(75(17)198)144(237)188-43-23-28-100(188)116(153)209/h30-33,54,64-75,79-101,110-115,190-199H,18-29,34-53,55-63,146-148H2,1-17H3,(H2,149,200)(H2,150,201)(H2,151,202)(H2,152,203)(H2,153,209)(H,156,161)(H,158,211)(H,159,212)(H,160,231)(H,162,204)(H,163,205)(H,164,223)(H,165,215)(H,166,219)(H,167,226)(H,168,230)(H,169,213)(H,170,214)(H,171,216)(H,172,224)(H,173,220)(H,174,227)(H,175,232)(H,176,233)(H,177,234)(H,178,210)(H,179,221)(H,180,222)(H,181,235)(H,182,206)(H,183,229)(H,184,225)(H,185,217)(H,186,218)(H,187,228)(H,207,208)(H4,154,155,157)/t71-,72-,73-,74-,75-,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,110+,111+,112+,113+,114+,115+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBFJLBPOGFECG-VJVYQDLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(C)C)CC(=O)N)CO)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C145H240N44O48S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026667
Record name Salmon calcitonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Calcitonin binds to the calcitonin receptor (found primarily in osteoclasts) which then enhances the production of vitamin D producing enzymes (25-hydroxyvitamine D-24-hydroxylase), leading to greater calcium retention and enhanced bone density. Binding of calcitonin to its receptor also activates adenylyl cyclase and the phosphatidyl-inositol-calcium pathway., Calcitonin has been demonstrated to have chondroprotective effects under pre-clinical settings. It is debated whether this effect is mediated through subchondral-bone, directly on cartilage or both in combination. We investigated possible direct effects of salmon calcitonin on proteoglycans and collagen-type-II synthesis in osteoarthritic (OA) cartilage. Human OA cartilage explants were cultured with salmon calcitonin (100 pM-100 nM). Direct effects of calcitonin on articular cartilage were evaluated by 1) measurement of proteoglycan synthesis by incorporation of radioactive labeled 35SO4 (5 uCi) 2) quantification of collagen-type-II formation by pro-peptides of collagen type II (PIINP) ELISA, 3) QPCR expression of the calcitonin receptor in OA chondrocytes using four individual primer pairs, 4) activation of the cAMP signaling pathway by EIA and, 5) investigations of metabolic activity by AlamarBlue. QPCR analysis and subsequent sequencing confirmed expression of the calcitonin receptor in human chondrocytes. All doses of salmon calcitonin significantly elevated cAMP levels (P < 0.01 and P < 0.001). Calcitonin significantly and concentration-dependently [100 pM-100 nM] induced proteoglycan synthesis measured by radioactive 35SO4 incorporation, with a 96% maximal induction at 10 nM (P < 0.001) corresponding to an 80% induction of 100 ng/ml IGF, (P < 0.05). In alignment with calcitonin treatments (100 pM-100 nM) resulted in 35% (P < 0.01) increased PIINP levels. Calcitonin treatment increased proteoglycan and collagen synthesis in human OA cartilage. In addition to its well-established effect on subchondral bone, calcitonin may prove beneficial to the management of joint diseases through direct effects on chondrocytes., Caclitonin directly inhibits osteoclastic bone resorption. Another way calcitonin plays a role in calcium homeostasis is by decreasing tubular reabsorption and promoting renal excretion of calcium. The mechanism for analgesia is unknown, but it is thought to be from decreased prostaglandins and stimulation of beta-endorphins.
Record name Salmon calcitonin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00017
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Calcitonin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3209
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

47931-85-1, 9007-12-9
Record name Calcitonin [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047931851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salmon calcitonin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00017
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Salmon calcitonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcitonin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Calcitonin (salmon)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Calcitonin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3209
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Customer
Q & A

Q1: What is the primary target of calcitonin, and how does it exert its effects?

A1: Calcitonin primarily targets receptors on osteoclasts, cells responsible for bone resorption. By binding to these receptors, calcitonin inhibits osteoclast activity, effectively reducing bone breakdown and lowering calcium levels in the blood. [, , ]

Q2: What is the molecular structure of human calcitonin?

A4: Human calcitonin is a peptide hormone composed of 32 amino acids. Its structure includes a disulfide bridge between cysteine residues at positions 1 and 7, and a C-terminal proline amide. It is structurally similar to porcine calcitonin but exhibits significant amino acid variations. []

Q3: How does the structure of human calcitonin compare to other calcitonin peptides?

A5: While structurally similar, human calcitonin exhibits variations in amino acid sequence compared to calcitonin from other species, like salmon. These variations can result in different affinities for the calcitonin receptor and potentially influence biological activity. [, ]

Q4: Are there different forms of calcitonin found in humans?

A6: Yes, research has identified different molecular weight forms of calcitonin in humans. Aside from the monomeric form, high molecular weight forms have been found in the plasma of patients with various conditions, including lung cancer. These forms often exhibit heterogeneity and their exact physiological roles are still being investigated. [, , ]

Q5: Can calcitonin be formulated for different delivery routes?

A8: Yes, calcitonin can be formulated for different routes of administration, including nasal and parenteral delivery. [, , ]

Q6: Does calcitonin exhibit any catalytic properties?

A6: Calcitonin itself is not known to possess catalytic activity. Its primary function is as a hormone, exerting its effects through receptor binding and subsequent signal transduction pathways.

Q7: Have computational methods been used to study calcitonin?

A7: While the provided research articles do not specifically mention computational studies on calcitonin itself, these methods could be employed to further investigate its interactions with its receptor, explore potential modifications for enhanced stability or activity, and gain insights into its structure-activity relationships.

Q8: How do structural modifications of calcitonin affect its biological activity?

A11: Specific modifications, such as enzymatic cleavage at arginine residues, can significantly impact calcitonin's hypocalcemic activity. [] Different forms of calcitonin, including those with varying molecular weights or amino acid sequences, can exhibit differences in their affinity for the calcitonin receptor and their resulting biological effects. [, , , ]

Q9: What are the challenges in formulating stable calcitonin preparations?

A12: Calcitonin’s peptide nature makes it susceptible to degradation, posing challenges for its formulation and storage. Researchers are continually exploring strategies to enhance its stability and bioavailability. []

Q10: What are the safety considerations associated with calcitonin use?

A13: As with any therapeutic agent, appropriate safety measures should be taken during the handling and administration of calcitonin. While generally well-tolerated, side effects have been reported, and its use should be guided by clinical evaluation and monitoring. [, , ]

Q11: What is the metabolic clearance rate of calcitonin in humans?

A14: Studies using synthetic human calcitonin have estimated the metabolic clearance rate to range from 531 to 1224 liters per day. []

Q12: How does the route of administration affect calcitonin's pharmacokinetic profile?

A15: The route of administration can impact calcitonin's absorption and distribution within the body. For instance, nasal administration offers an alternative to injections, potentially influencing patient comfort and adherence. [, , ]

Q13: What preclinical models are used to study calcitonin's effects on bone?

A16: Researchers often employ animal models, such as rodents (e.g., rats) and avian species (e.g., chicks), to investigate the effects of calcitonin on bone metabolism and calcium regulation. These models provide valuable insights into the in vivo activity of calcitonin. [, , , ]

Q14: Are there known mechanisms of resistance to calcitonin therapy?

A14: While the provided articles don't delve into specific resistance mechanisms to calcitonin, it's a relevant area of investigation. Factors potentially contributing to treatment variability and limited response in some patients could include differences in receptor expression, downstream signaling pathway alterations, and the presence of high molecular weight forms of calcitonin.

Q15: What are the potential side effects of calcitonin?

A19: While generally well-tolerated, calcitonin has been associated with side effects like nausea and dizziness. In certain cases, these side effects can lead to treatment discontinuation. [, ]

Q16: Are there ongoing efforts to improve calcitonin delivery to bone tissue?

A16: Given the importance of bone targeting for calcitonin's therapeutic effects, researchers are exploring strategies to enhance its delivery specifically to bone tissue, aiming to maximize efficacy and potentially reduce systemic side effects.

Q17: Is calcitonin used as a diagnostic marker for any diseases?

A21: Yes, calcitonin is a valuable tumor marker for medullary thyroid carcinoma (MTC). Elevated levels of calcitonin in the blood are indicative of this disease, and calcitonin measurement plays a crucial role in its diagnosis, monitoring, and the assessment of treatment response. [, , , , ]

Q18: Can calcitonin levels be used to monitor treatment response in patients with Paget's disease of bone?

A22: Yes, calcitonin levels, along with other biochemical markers like alkaline phosphatase and hydroxyproline, are monitored to assess treatment response in patients with Paget’s disease. Decreases in these markers can indicate a reduction in bone turnover, reflecting the therapeutic effect of calcitonin. []

Q19: What are the challenges in accurately measuring calcitonin levels?

A24: The presence of different molecular weight forms of calcitonin in plasma, along with their potential cross-reactivity with antibodies used in immunoassays, can complicate accurate calcitonin measurement. Careful selection of antibodies and assay validation are crucial for reliable results. [, , , ]

Q20: What is the environmental impact of calcitonin production and disposal?

A20: While the provided articles do not specifically address the environmental impact of calcitonin, it is an important consideration. As with any pharmaceutical production process, responsible waste management and efforts to minimize the environmental footprint are crucial.

Q21: What factors influence calcitonin's solubility and dissolution rate?

A26: Calcitonin's solubility and dissolution can be influenced by factors like pH, ionic strength of the solvent, and the presence of excipients in formulations. Understanding these factors is essential for developing formulations with optimal bioavailability. []

Q22: What is the importance of validating analytical methods for calcitonin?

A27: Validating analytical methods ensures accurate, precise, and reliable measurements of calcitonin levels in various biological samples. This is essential for both research purposes and clinical applications, including diagnosis and treatment monitoring. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.